molecular formula C8H3BF10N2 B3040761 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate CAS No. 2377-91-5

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate

Cat. No.: B3040761
CAS No.: 2377-91-5
M. Wt: 327.92 g/mol
InChI Key: IJENRHZNMHUAFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., methylamine). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are employed under mild conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of 3,5-bis(trifluoromethyl)benzene.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: 3,5-Bis(trifluoromethyl)aniline.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate is unique due to its diazonium group, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6N2.BF4/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;2-1(3,4)5/h1-3H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJENRHZNMHUAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BF10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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